2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized starting from 4-methylaniline, which undergoes diazotization followed by cyclization with hydrazine derivatives to form the triazole core.
Sulfanyl Group Introduction: The triazole compound is then reacted with a thiol reagent under basic conditions to introduce the sulfanyl group.
Hydrazide Formation: The final step involves the condensation of the sulfanyl-triazole compound with an appropriate hydrazide derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in the study of protein-ligand interactions.
Medicine
Medicinally, it is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or π-π interactions with target proteins, while the sulfanyl and hydrazide groups can participate in covalent bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- **2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide lies in its specific substitution pattern on the triazole ring and the presence of both sulfanyl and hydrazide functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C24H21N5OS |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5OS/c1-18-12-14-21(15-13-18)29-23(20-10-6-3-7-11-20)27-28-24(29)31-17-22(30)26-25-16-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,26,30)/b25-16+ |
InChI Key |
QZGYSZXLOWUAEZ-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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